

Tigolaner: An In-Depth Technical Guide to its Preclinical Safety and Toxicological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tigolaner-d4

Cat. No.: B15618861

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Disclaimer: This document summarizes publicly available information on the safety and toxicology of tigolaner. Much of the detailed quantitative data from pivotal preclinical toxicology studies is proprietary and not publicly accessible. The information herein is intended for research and informational purposes only and does not constitute a complete toxicological profile.

Executive Summary

Tigolaner is a novel ectoparasiticide belonging to the bispyrazole class of chemical compounds. It functions as a potent antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates, leading to uncontrolled neuronal activity and subsequent paralysis and death of parasites such as fleas, ticks, and mites.^{[1][2]} This mode of action shows a high degree of selectivity for insect and acarine GABA receptors over their mammalian counterparts, which forms the basis of its therapeutic window.^{[1][2]}

This technical guide provides a comprehensive overview of the known safety and toxicological profile of tigolaner, drawing from publicly available regulatory documents and scientific publications. While specific quantitative data such as LD50 and No-Observed-Adverse-Effect-Levels (NOAELs) are not extensively detailed in the public domain, this guide synthesizes the available information on its pharmacokinetic profile, target animal safety, and key findings from toxicological assessments. Standardized experimental workflows for key toxicological studies are presented based on international guidelines.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of tigolaner is fundamental to interpreting its toxicological profile.

Absorption and Distribution

Following a single topical administration to cats, tigolaner is systemically absorbed, reaching maximum plasma concentrations (C_{max}) of approximately 1.35 mg/L at around 12 days post-application.^[2] The compound exhibits a large volume of distribution.

Metabolism and Excretion

Tigolaner is poorly metabolized and is primarily excreted in the feces.^[3] Renal clearance is a minor route of elimination. The plasma elimination half-life is slow, with a mean of approximately 24 days in cats.^[2] Repeated treatments can lead to an accumulation of tigolaner.^[1]

Parameter	Value (in cats)
Time to Maximum Concentration (T _{max})	~12 days
Maximum Concentration (C _{max})	1.35 mg/L
Elimination Half-life (t _{1/2})	~24 days
Primary Route of Excretion	Fecal

Non-Clinical Safety and Toxicology

A battery of toxicological studies has been conducted to characterize the safety profile of tigolaner in accordance with international guidelines for veterinary pharmaceuticals (VICH). The following sections summarize the key findings.

Acute Toxicity

While specific LD₅₀ values are not publicly available, the toxicological profile of tigolaner is considered to be consistent with a moderate health hazard, leading to its classification in Schedule 6 of the Poisons Standard in Australia for concentrations above 10%.^[4]

Repeated-Dose Toxicity

Repeated-dose toxicity studies have been performed in laboratory animals. In a target animal safety study in cats, repeated topical administration at 1x, 3x, and 5x the recommended dose every 8 weeks for 6 months was well-tolerated. No systemic adverse effects were observed. At the highest dose (5x), local skin reactions such as alopecia, erythema, and epidermal hyperplasia were noted.^[1]

Genotoxicity

A standard battery of in vitro and in vivo genotoxicity studies has been conducted. Publicly available summaries indicate that tigolaner is not considered to be mutagenic or genotoxic.

Carcinogenicity

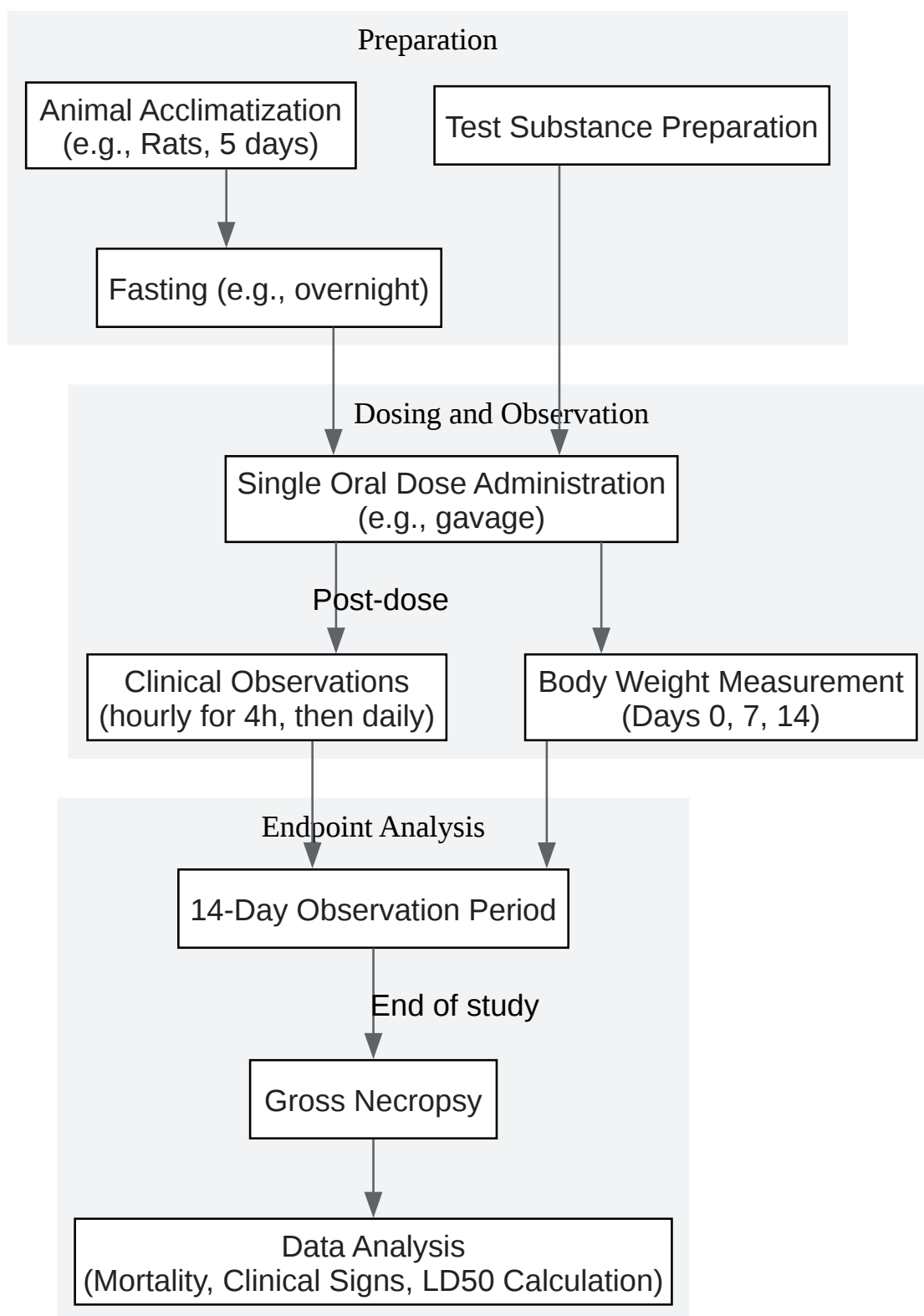
Long-term carcinogenicity studies in rodents have been performed as part of the regulatory submission. The available information does not indicate a carcinogenic potential for tigolaner.

Reproductive and Developmental Toxicity

Foetotoxic effects have been observed in laboratory animals following exposure to tigolaner.^[2] For this reason, its use in pregnant or lactating animals is not recommended without a benefit-risk assessment by a veterinarian.^[2] The specific nature of the foetotoxic effects and the NOAELs for maternal and developmental toxicity are not detailed in publicly available documents.

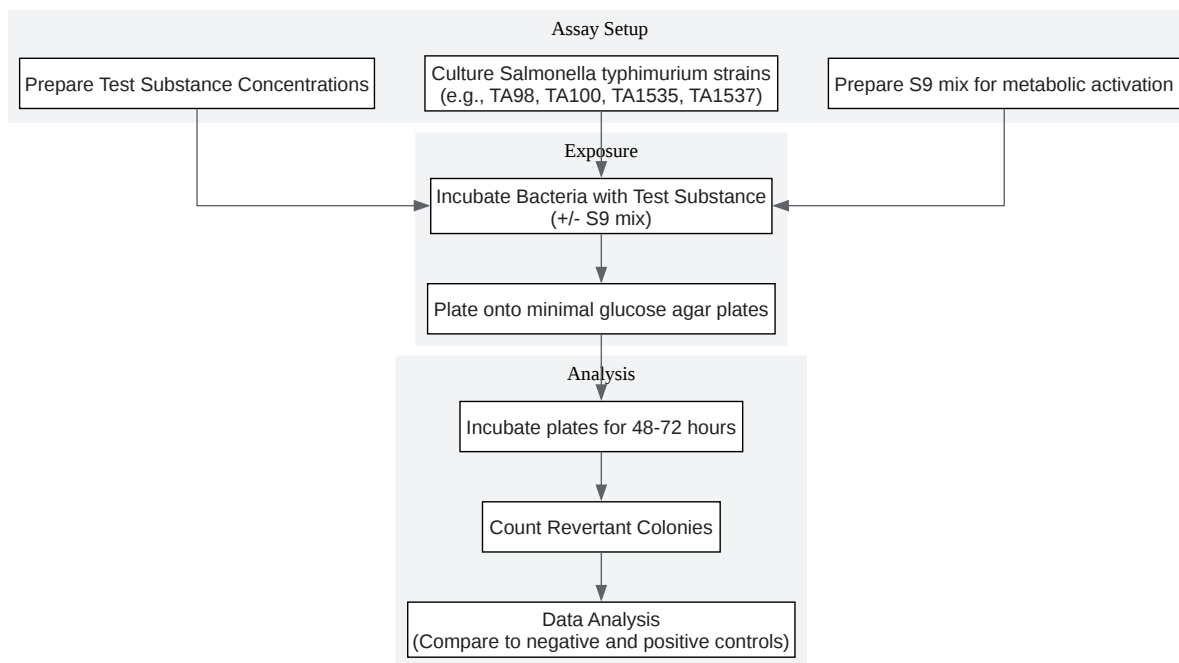
Experimental Protocols (Generalized)

Detailed experimental protocols for the toxicology studies on tigolaner are not publicly available. The following diagrams illustrate generalized workflows for key toxicology studies based on standard OECD guidelines, which are likely similar to the protocols followed for the registration of tigolaner.



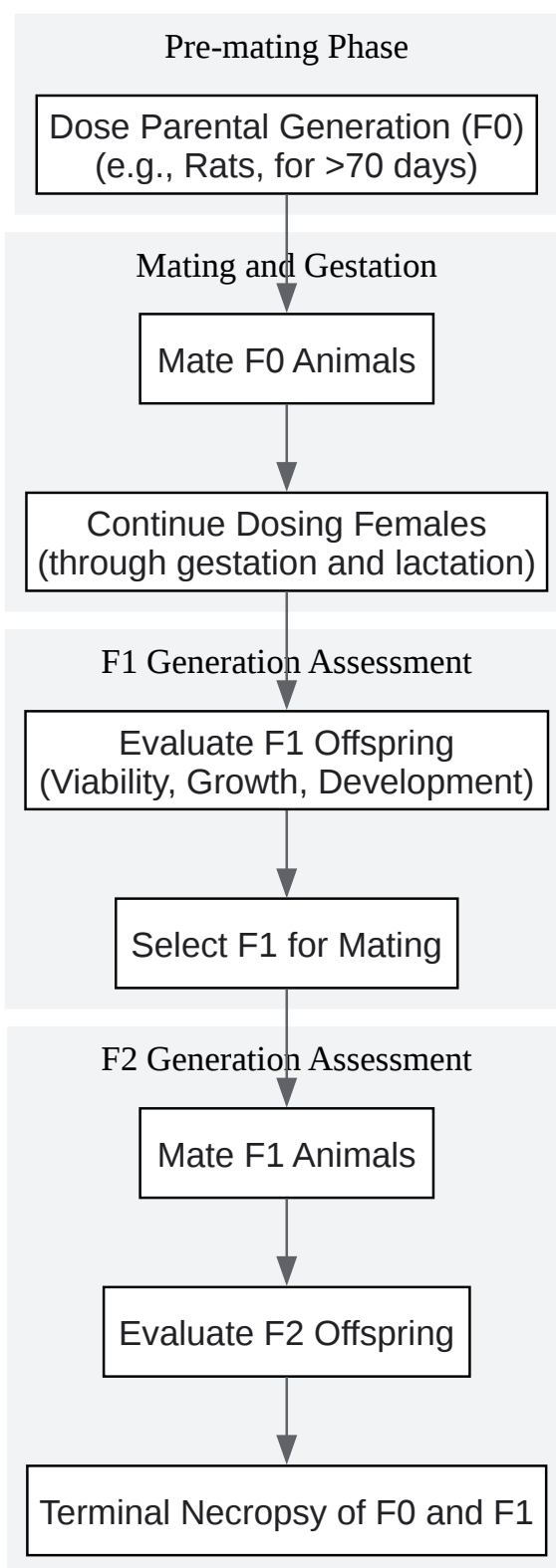
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Generalized Workflow for an Acute Oral Toxicity Study (OECD 423).



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Generalized Workflow for a Bacterial Reverse Mutation (Ames) Test (OECD 471).

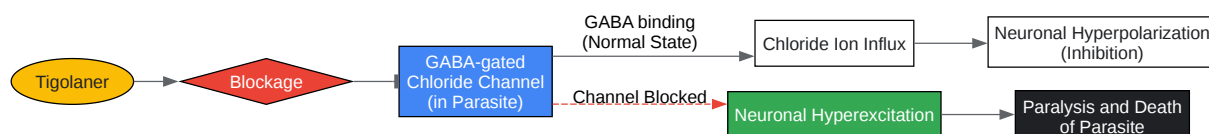


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Generalized Workflow for a Two-Generation Reproductive Toxicity Study (OECD 416).

Mechanism of Action and Selectivity

Tigolaner's primary mechanism of action is the antagonism of GABA-gated chloride channels.



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Mechanism of Action of Tigolaner on Parasite GABA Receptors.

The safety of tigolaner in mammals is attributed to its higher selectivity for invertebrate GABA receptors compared to mammalian receptors.[1][2]

Conclusion

Tigolaner demonstrates a high level of efficacy against a broad spectrum of ectoparasites in the target animal, the cat. The publicly available safety data indicates that it is well-tolerated in cats, with adverse effects being primarily localized and transient skin reactions at high doses. The toxicological profile in laboratory animals suggests the potential for foetotoxic effects, a key consideration for handling and administration. While a comprehensive quantitative toxicological dataset is not publicly accessible, the existing information from regulatory assessments supports its safety profile for its intended use in veterinary medicine. Further research into the specific toxicological endpoints would provide a more complete understanding for drug development professionals.

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References

- 1. Efficacy of Felpreva®, a new spot-on formulation containing tigolaner, emodepside and praziquantel, applied as a single application to cats artificially infested with ear mites (*Otodectes cynotis*) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. phaidra.vetmeduni.ac.at [phaidra.vetmeduni.ac.at]
- 4. tga.gov.au [tga.gov.au]
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